molecular formula C15H25ClN2O2 B1683104 Tetracaine hydrochloride CAS No. 136-47-0

Tetracaine hydrochloride

Cat. No. B1683104
CAS RN: 136-47-0
M. Wt: 300.82 g/mol
InChI Key: PPWHTZKZQNXVAE-UHFFFAOYSA-N
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Description

Tetracaine Hydrochloride is the hydrochloride salt form of tetracaine, a benzoate ester, with anesthetic properties . Upon administration, tetracaine reversibly binds voltage-gated sodium ion channels in neuronal cell membranes and inhibits sodium influx . This prevents the initiation and conduction of nerve impulses, and stabilizes neuronal membranes. This results in a loss of sensation, and thereby provides analgesia and anesthesia .


Synthesis Analysis

The synthesis of Tetracaine Hydrochloride involves a few steps with high yield, short reaction time, and mild reaction conditions . The cheap p-nitrobenzoic acid is selected as raw material. By esterification with ethanol and reaction with n-butyraldehyde (the reaction process includes nitro reduction, aldol condensation, and hydrogenation reduction), the intermediate is transesterified with dimethylaminoethanol under basic conditions . Finally, the PH value is adjusted in the ethanol solvent. After experiencing 4 steps reaction, the crude tetracaine hydrochloride is obtained .


Molecular Structure Analysis

The molecular formula of Tetracaine Hydrochloride is C15H25ClN2O2 . The IUPAC name is 2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride . The molecular weight is 300.82 g/mol .


Chemical Reactions Analysis

In the synthesis process of Tetracaine Hydrochloride, the reaction route has the advantages of few steps, high yield, short reaction time, and mild reaction conditions . The cheap p-nitrobenzoic acid was selected as raw material . By esterification with ethanol and reaction with n-butyraldehyde (the reaction process includes nitro reduction, aldol condensation, and hydrogenation reduction), the intermediate was transesterified with dimethylaminoethanol under basic conditions .


Physical And Chemical Properties Analysis

Tetracaine Hydrochloride has a molecular weight of 300.82 g/mol . It is a benzoate ester and is usually present in the form of a hydrochloride salt . It has stable physical and chemical properties .

Scientific Research Applications

Synthesis and Environmental Applications

Synthesis Process Improvement : Wenli Li, Jie Zhao, and Yu-xin Cui (2017) developed a new synthetic method for Tetracaine Hydrochloride, highlighting a high-yield, short-reaction-time process with mild conditions, presenting a significant advancement in its production【source】.

Electrochemical Fenton-based Treatment : A study by C. Ridruejo et al. (2018) explored the electrochemical degradation of Tetracaine Hydrochloride in urban wastewater, using active and non-active anodes for treatment. This research indicates a potential environmental application in the removal of pharmaceutical contaminants【source】.

Ophthalmic and Veterinary Applications

Ocular Tolerance and Anesthesia Duration : Studies on horses by S. Monclin, F. Farnir, and M. Grauwels (2011) investigated the ocular tolerance and duration of corneal anesthesia following application of Tetracaine Hydrochloride, providing valuable data for veterinary ophthalmology【source 1】【source 2】.

Photocatalytic Degradation Studies

ZIF-8 Derived Hollow CuO/ZnO Material : A study by Xianyu Lei et al. (2019) presented an innovative approach for the photocatalytic degradation of Tetracycline Hydrochloride using a porous and hollow CuO/ZnO composite, derived from ZIF-8, showcasing potential in environmental purification【source】.

Oxidation Kinetics and Environmental Impact : The oxidation of Tetracaine Hydrochloride by Chloramine-B in an acid medium was explored by J. P. Shubha and Puttaswamy (2014), adding to the understanding of its chemical properties and potential environmental impact【source】.

Safety and Efficacy in Medical Applications

Patient-Perceived Effectiveness : A clinical trial by N. Waldman et al. (2014) found topical Tetracaine to be safe and highly effective for the treatment of pain caused by corneal abrasions, as rated by patients, suggesting its beneficial use in emergency medicine【source】.

Apoptotic Pathways in Corneal Cells : Research by Zhan Song and T. Fan (2018) indicated that Tetracaine induces apoptosis through a mitochondrion-dependent pathway in human corneal stromal cells in vitro, shedding light on its molecular toxicity mechanisms【source】.

Safety And Hazards

Tetracaine Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Tetracaine has been in use for a variety of purposes since the early 1930s, but its most common use today is as a topical ophthalmic anesthetic for short procedures on the surface of the eye, as well as the ears and nose . Spinal anesthesia is also another indication . The World Health Organization (WHO) lists tetracaine as an essential medication and is relatively inexpensive compared to other local anesthetic agents .

properties

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWHTZKZQNXVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-24-6 (Parent)
Record name Tetracaine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID6042448
Record name Tetracaine hydrochloride
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Molecular Weight

300.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tetracaine hydrochloride

CAS RN

136-47-0, 53762-93-9
Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride [USP:JAN]
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Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride
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Record name TETRACAINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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